molecular formula C17H12Cl2N2O B11040871 (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040871
M. Wt: 331.2 g/mol
InChI Key: FIFYPHPMLGYWIZ-UHFFFAOYSA-N
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Description

(1E)-1-[(3,5-Dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a hybrid heterocyclic compound featuring a pyrroloquinolinone core substituted with a 3,5-dichlorophenylimino group. This structural motif is characteristic of pharmacophores designed for dual inhibitory activity, particularly targeting blood coagulation factors Xa and XIa . Its molecular formula is C₁₉H₁₄Cl₂N₂O, with a molecular weight of 357.23 g/mol. The compound’s design aligns with modern strategies to create hybrid molecules by merging fragments of known bioactive scaffolds .

Properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C17H12Cl2N2O/c18-11-7-12(19)9-13(8-11)20-15-14-5-1-3-10-4-2-6-21(16(10)14)17(15)22/h1,3,5,7-9H,2,4,6H2

InChI Key

FIFYPHPMLGYWIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=NC4=CC(=CC(=C4)Cl)Cl)C(=O)N3C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrroloquinoline intermediate.

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the dichlorophenyl-substituted pyrroloquinoline and an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, potentially altering the compound’s biological activity.

    Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could interact with enzymes or receptors involved in disease processes.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs in the pyrroloquinolinone family. Below is an analysis of key derivatives:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight LogP* Water Solubility (mg/mL)
Target Compound 3,5-Dichlorophenyl C₁₉H₁₄Cl₂N₂O 357.23 4.2 0.08
(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl...) Benzodioxin C₁₉H₁₆N₂O₃ 320.34 2.8 0.45
8-Acetyl-5,6-dihydro... Acetyl C₁₄H₁₅NO₂ 229.27 1.5 1.20

*LogP values estimated via computational models.

  • Target Compound vs. Benzodioxin Analog (CAS 774559-96-5) :
    The benzodioxin-substituted derivative (C₁₉H₁₆N₂O₃) lacks chlorine atoms but includes two oxygen atoms in the dioxane ring, reducing lipophilicity (LogP 2.8 vs. 4.2) and improving water solubility (0.45 vs. 0.08 mg/mL). This suggests the dichlorophenyl group enhances membrane permeability but may limit bioavailability in aqueous environments .

  • Target Compound vs. 8-Acetyl Derivative (CAS 57369-01-4): The acetyl-substituted analog (C₁₄H₁₅NO₂) has a smaller molecular weight (229.27 vs. 357.23) and significantly higher solubility (1.20 mg/mL). However, its simpler structure likely reduces target specificity compared to the dichlorophenylimino variant .

Research Findings and Implications

  • Activity Cliffs : Despite structural similarities, small substituent changes (e.g., Cl → O) can lead to drastic activity shifts, underscoring the need for precise molecular design .
  • Limitations : Data gaps exist for solubility, toxicity, and in vivo efficacy of analogs, necessitating further experimental validation.

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